molecular formula C12H10N6S B1375290 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide CAS No. 1374509-52-0

4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide

Cat. No. B1375290
CAS RN: 1374509-52-0
M. Wt: 270.32 g/mol
InChI Key: VYLWGFMJXQSBEB-UHFFFAOYSA-N
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Description

4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide is a chemical compound with the molecular formula C12H10N6S . It is a fused-ring heterocycle .


Molecular Structure Analysis

The molecular structure of 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide is available in various databases . Theoretical calculations at the DFT/B3LYP/6-311++G (d,p) level were used for the characterization of electronic structures .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide include a molecular weight of 270.31 . Other properties such as density, melting point, and boiling point are not explicitly mentioned .

Scientific Research Applications

Insensitive High-Energy Materials (IHEMs)

This compound is utilized in the synthesis of ring-fused heterocycles, which are a promising direction for IHEMs. These materials are designed to be less sensitive to external stimuli like impact, friction, and temperature, making them safer for handling and storage. The compound’s role in creating energetic pyrazolotriazines with good performance, high density, and low sensitivities makes it valuable for military and aerospace applications .

Antitrypanosomal Activity

4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide shows promise in the treatment of trypanosomiasis, a disease caused by Trypanosoma parasites. Its activity against these parasites can lead to new therapies for diseases like sleeping sickness .

Antischistosomal Activity

Schistosomiasis is another parasitic disease where this compound could have significant therapeutic applications. By inhibiting the lifecycle of Schistosoma parasites, it may offer a pathway to combat this prevalent tropical disease .

Oncological Research

In cancer research, this compound’s derivatives may act as kinase inhibitors, affecting cell signaling pathways that are crucial in the proliferation of cancer cells. This opens up possibilities for developing new anticancer drugs .

Treatment of Sleep Disorders

The compound has been identified as a potential agent for treating sleep disorders. Its pharmacological properties could be harnessed to modulate sleep patterns, providing relief for individuals with insomnia or other sleep-related issues .

properties

IUPAC Name

4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6S/c13-10-9(11(14)19)16-17-12-8(6-15-18(10)12)7-4-2-1-3-5-7/h1-6H,13H2,(H2,14,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLWGFMJXQSBEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)N)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide
Reactant of Route 6
4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide

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